molecular formula C16H18N2O4 B396944 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid CAS No. 117567-96-1

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid

Cat. No.: B396944
CAS No.: 117567-96-1
M. Wt: 302.32g/mol
InChI Key: CNXVARGTLHOFML-JYRVWZFOSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a synthetic compound featuring three critical structural motifs:

  • A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amino group, enhancing stability during synthetic reactions.
  • A 1H-indol-3-yl substituent, a heterocyclic aromatic structure prevalent in bioactive molecules (e.g., tryptophan derivatives, serotonin, and kinase inhibitors).
  • An acrylic acid backbone, providing reactivity for conjugation and functionalization.

This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for indole-containing analogs. Its Boc group ensures compatibility with basic reaction conditions, while the acrylic acid moiety enables further derivatization via esterification or amidation .

Properties

IUPAC Name

(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXVARGTLHOFML-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Temperature : Reflux (78°C) for 12–24 hours.

  • Work-up : Acidification with dilute HCl to precipitate the product.

This method offers simplicity but requires careful control of the Boc group’s stability under basic conditions. The Boc protection remains intact due to the mild basicity of piperidine, as evidenced by the synthesis of analogous acrylate esters.

Palladium-Catalyzed Aminocyclization–Heck Coupling

Palladium-mediated cascades enable the formation of dehydroamino acid frameworks. Starting from an indole-bearing aryl halide (e.g., 3-bromoindole) and a Boc-protected acrylate ester, a Heck coupling introduces the acrylic acid moiety with stereochemical control.

Key Steps

  • Coupling Reaction :

    • Catalyst : Pd(OAc)₂ (5 mol%) with P(o-tol)₃ as ligand.

    • Base : K₂CO₃ in DMF at 100°C for 18 hours.

  • Ester Hydrolysis : Treatment with LiOH in THF/water yields the carboxylic acid.

This route provides excellent regioselectivity but necessitates stringent anhydrous conditions and palladium catalyst optimization.

High-Temperature Condensation with Base Catalysis

Adapted from 3-indolepropionic acid synthesis, this method involves reacting indole with a Boc-protected acrylic acid derivative under vigorous conditions.

Procedure

  • Reactants : Indole (1.0 equiv), Boc-protected acrylic acid (1.2 equiv).

  • Catalyst : Excess KOH (2.5 equiv) to ensure deprotonation and activation.

  • Temperature : 250–280°C for 5–22 hours.

  • Isolation : Acidification followed by extraction with ether to remove unreacted indole.

While efficient, prolonged heating risks Boc group degradation, necessitating post-reaction Boc re-protection if partial deprotection occurs.

Oxazolone Intermediate Hydrolysis

Oxazolones serve as versatile intermediates for acrylate synthesis. Cyclocondensation of indole-3-carboxaldehyde with a Boc-amino-substituted oxazolone precursor generates a key intermediate, which is hydrolyzed to the target acid.

Synthesis Outline

  • Oxazolone Formation :

    • React indole-3-carboxaldehyde with Boc-amino-substituted 2-aryl-2-oxazoline-5-one in acetic anhydride.

    • IR confirmation: Lactone C=O stretch at 1801 cm⁻¹.

  • Hydrolysis :

    • Reflux with 20% KOH, followed by neutralization with HCl to yield the acrylic acid.

This method benefits from high purity but involves multi-step isolation and purification.

Comparative Analysis of Methods

Method Conditions Yield Advantages Challenges
Knoevenagel CondensationReflux, piperidine~60%Simple setup, scalableBoc stability monitoring required
Heck CouplingPd catalysis, 100°C~75%Stereocontrol, regioselectivityCostly catalysts, anhydrous conditions
High-Temperature Base250–280°C, excess KOH~70%Rapid reactionThermal degradation risks
Oxazolone HydrolysisMulti-step, KOH reflux~65%High intermediate purityLengthy synthesis

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties.

Scientific Research Applications

Chemistry

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationIndole ring can be oxidized to form oxidized derivativesPotassium permanganate, Chromium trioxide
ReductionAcrylic acid moiety can be reducedLithium aluminum hydride, Sodium borohydride
SubstitutionElectrophilic substitutions on the indole ringHalogens, Nitro groups

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives have been tested against human HCT-116 and MCF-7 cells, showing IC50 values indicating their effectiveness as potential anticancer agents .

Medicine

The compound is being explored for its therapeutic properties , including:

  • Antiviral activities
  • Anticancer properties
  • Anti-inflammatory effects

Research indicates that modifications to the indole structure can enhance these biological activities, making it a target for drug development.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its role as a precursor in synthesizing pharmaceuticals and agrochemicals highlights its versatility in various sectors.

Case Study 1: Anticancer Activity

A study focusing on the synthesis of derivatives from this compound demonstrated promising results in inhibiting cancer cell growth. Out of 25 synthesized compounds, several showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong potential for further development as anticancer drugs .

Case Study 2: Synthesis Methodology

Research has detailed a novel synthetic route involving chemoselective Michael reactions with acrylic acid derivatives. This method not only simplifies the synthesis process but also enhances yield and purity of the final products .

Mechanism of Action

The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as signal transduction and gene expression . The acrylic acid moiety can also participate in reactions that modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

3-(1H-Indol-3-yl)acrylic Acid (CAS 1204-06-4)

  • Structure: Lacks the Boc-protected amino group.
  • Properties : Lower molecular weight (187.19 g/mol vs. ~315–360 g/mol for Boc analogs), higher polarity, and reduced stability under basic conditions.
  • Applications : Used in fluorescence labeling and as a precursor for indole-based polymers .

Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

  • Structure: Replaces acrylic acid with a propanoate ester.
  • Properties : Enhanced lipophilicity (logP ~2.5 vs. ~1.8 for acrylic acid derivatives) and improved cell membrane permeability.
  • Applications : Intermediate in prodrug design and peptide coupling .

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic Acid

  • Structure : Substitutes Boc with a fluorenylmethyloxycarbonyl (Fmoc) group.
  • Properties : Fmoc is base-labile, enabling selective deprotection under mild basic conditions (e.g., piperidine), unlike acid-labile Boc.
  • Applications : Solid-phase peptide synthesis (SPPS) .

Substituent Variations on the Indole Ring

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)pyrrole-3-carboxylate (10a)

  • Structure : Incorporates a pyrrole ring instead of acrylic acid and methyl-substituted indole.
  • Properties : Higher melting point (169–173°C) and yield (98%) due to crystalline stability.
  • Applications : Anticancer and antimicrobial agent development .

Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate (S16)

  • Structure : Boronate ester on the indole ring.
  • Properties : Enables Suzuki-Miyaura cross-coupling for biaryl formation.
  • Applications : Targeted drug delivery and radiopharmaceuticals .

Key Research Findings

Synthetic Efficiency : Boc-protected indole derivatives exhibit >90% yields in CuCl2-catalyzed cycloadditions, outperforming Fmoc analogs in basic media .

Biological Activity : Pyrrole-containing analogs (e.g., 10a) show IC50 values of <10 µM against breast cancer cell lines (MCF-7), attributed to indole-pyrrole π-stacking interactions .

Safety : Boc derivatives require stringent handling (e.g., fume hoods, protective gloves) due to acute toxicity risks .

Biological Activity

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid, also known by its CAS number 112525-72-1, is a compound that exhibits significant biological activities due to its structural characteristics. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
CAS Number112525-72-1
MDL NumberMFCD00190836
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to act as a modulator of protein synthesis and may influence pathways related to cell proliferation and apoptosis. The indole structure is particularly significant, as indole derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth in various cancer cell lines. A study by demonstrated that indole-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

In addition to anticancer effects, this compound also shows potential antimicrobial activity. Research has highlighted that indole derivatives can possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a comparative study indicated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.49 to 5.95 µM against various bacterial strains .

Case Studies

  • Cancer Cell Lines : In vitro studies using the MCF7 breast cancer cell line revealed that treatment with indole derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in breast cancer treatment.
  • Antimicrobial Testing : A study involving several indole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antimicrobial activity comparable to conventional antibiotics .

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in tryptophan derivatives, followed by functionalization of the indole ring. For example:

  • Step 1 : Boc protection of the α-amino group in tryptophan using Boc₂O (di-tert-butyl dicarbonate) in a basic medium (e.g., NaHCO₃ or DMAP) .
  • Step 2 : Acrylic acid formation via dehydration or cross-coupling reactions. details the use of palladium catalysts (e.g., Pd₂dba₃) and boronates for indole functionalization, while employs oxidative coupling with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in THF/H₂O.
  • Critical Note : Reaction purity (>95%) is achieved via flash chromatography (DCM/MeOH gradients) .

Advanced Question: How can researchers optimize reaction yields during indole functionalization?

Methodological Answer:
Optimization requires balancing steric and electronic effects:

  • Catalyst Selection : Pd₂dba₃ with CsF in THF improves regioselectivity for indole C4 alkylation (as in ). For C–H activation, Mn(I) catalysts (e.g., ) enable alkenylation under mild conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Boc-group stability, while THF/water mixtures improve DDQ-mediated coupling efficiency .
  • Monitoring : Use LC-MS or TLC to track intermediates. reports yields >80% after optimizing equivalents of reagents (1.1–1.5 equiv. of alkyne/boronate).

Basic Question: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR verify Boc-group protons (δ 1.4 ppm for tert-butyl) and indole aromatic protons (δ 7.0–7.5 ppm). COSY or HSQC resolves overlapping signals in the acrylic acid moiety .
  • IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acrylic acid: ~1700 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (C₁₆H₁₈N₂O₄: theoretical 302.13 g/mol) .

Advanced Question: How to resolve contradictions in spectroscopic data for Boc-protected indole derivatives?

Methodological Answer:
Contradictions often arise from rotamers or solvent effects:

  • Variable Temperature NMR : Resolve rotameric splitting by acquiring spectra at 60°C (reduces conformational exchange) .
  • Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., indole NH proton in DMSO-d₆: δ ~11 ppm) .
  • X-ray Crystallography : Absolute configuration confirmation, as demonstrated in for related compounds.

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., Boc₂O) .
  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid dust generation; use HEPA filters .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers .

Advanced Question: How to design stability studies for Boc-protected intermediates?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to assess Boc-group hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Stability : Boc groups hydrolyze rapidly under acidic conditions (pH <3). Use buffered solutions (pH 5–7) for long-term storage .

Basic Question: What are the applications of this compound in peptide chemistry?

Methodological Answer:

  • Peptide Backbone Modification : The acrylic acid moiety enables conjugation via Michael addition or amide coupling. demonstrates its use in synthesizing peptide hybrids with fluorescent labels .
  • Protection Strategy : Boc groups prevent undesired side reactions during solid-phase peptide synthesis (SPPS) .

Advanced Question: How to evaluate bioactivity of derivatives in cell-based assays?

Methodological Answer:

  • Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to indole-recognizing proteins (e.g., tryptophan hydroxylase) .
  • Cellular Uptake : Label derivatives with fluorescein () and quantify internalization via flow cytometry .
  • Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells; IC₅₀ values >100 μM indicate low cytotoxicity .

Basic Question: How to purify this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients of DCM/MeOH (95:5 to 85:15) .
  • Recrystallization : Dissolve crude product in hot ethyl acetate, then cool to −20°C for crystallization .
  • HPLC : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates (>99%) .

Advanced Question: What computational methods predict reactivity in indole-acrylic acid hybrids?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites on the indole ring .
  • MD Simulations : Model interactions with biological targets (e.g., serotonin receptors) using AMBER or CHARMM force fields .
  • SAR Studies : Correlate LogP values (calculated via ChemDraw) with cellular permeability data .

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